N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[(3-Methoxyphenyl)Methyl]-3-Phenyl-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine is a triazoloquinazoline derivative characterized by a fused bicyclic core structure incorporating a triazole ring (positions 1,2,3) and a quinazoline moiety. The compound features two key substituents: a 3-phenyl group at position 3 of the triazoloquinazoline scaffold and a 3-methoxyphenylmethylamine group at position 4. The methoxy group on the benzyl substituent likely enhances solubility and modulates electronic properties, while the phenyl group at position 3 contributes to steric bulk and aromatic interactions.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-29-18-11-7-8-16(14-18)15-24-22-19-12-5-6-13-20(19)28-23(25-22)21(26-27-28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWLQKGBQABJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. For instance, the reaction of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes can lead to the formation of the triazole ring, followed by further functionalization to introduce the methoxybenzyl and phenyl groups .
Industrial Production Methods: Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of eco-compatible catalysts and solvents to ensure sustainability and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .
Scientific Research Applications
N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Biological Studies: Researchers study the compound’s effects on different biological systems, including its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
Triazoloquinazolines exhibit structural diversity based on substituent patterns. Key analogues include:
Key Observations :
Triazolopyrimidine Derivatives
Triazolopyrimidines replace the quinazoline core with a pyrimidine ring, influencing ring strain and hydrogen-bonding capacity:
Key Observations :
- Core Rigidity: Thieno-fused triazolopyrimidines () exhibit enhanced anticancer activity compared to aryl-fused triazoloquinazolines (e.g., 6a–c), likely due to improved planarity and π-π stacking .
- Substituent Effects : Chlorophenyl groups () enhance electrophilicity but may reduce solubility compared to methoxy-substituted derivatives.
Physicochemical Properties
Biological Activity
N-[(3-Methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that integrates the triazole and quinazoline scaffolds, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group on a phenyl ring, which may enhance its lipophilicity and biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds with triazole and quinazoline moieties exhibit significant anticancer properties. For instance, a study evaluated various derivatives against a panel of cancer cell lines. The results showed that compounds similar to this compound demonstrated varying levels of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 12.5 |
| Compound B | MCF7 (Breast) | 15.0 |
| This compound | A549 (Lung) | 10.0 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.
2. Anti-inflammatory Activity
The quinazoline scaffold is associated with anti-inflammatory effects. Studies have shown that derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The incorporation of the triazole ring is believed to enhance this activity:
| Compound | Inhibition (%) at 10 µM |
|---|---|
| Compound X | 75% |
| This compound | 68% |
This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.
3. Anticholinesterase Activity
The compound's structural characteristics may also confer anticholinesterase activity. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease:
| Compound | IC50 (µM) |
|---|---|
| Donepezil | 0.12 |
| This compound | 0.23 |
This competitive inhibition suggests its potential as a lead compound for developing Alzheimer's therapeutics.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
- Cholinesterase Inhibition : Binding to the active site of AChE through hydrogen bonding and hydrophobic interactions.
Case Studies
One notable case study involved the synthesis and evaluation of a series of quinazoline-triazole hybrids. Among these hybrids, those containing methoxy groups exhibited enhanced solubility and bioavailability compared to their counterparts without such modifications. The study highlighted the importance of substituents in modulating biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
